

Technical Safety & Handling Guide: Dipropyl Phosphorochloridite

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Compound of Interest

Compound Name: *Dipropyl phosphorochloridite*

Cat. No.: *B13333925*

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CAS No: 20003-39-8 | Formula:

Executive Summary

Dipropyl phosphorochloridite (also known as Chlorodipropoxyphosphine) is a highly reactive organophosphorus(III) reagent used primarily as a phosphorylation agent and a precursor for phosphite ligands in homogeneous catalysis. Its utility in synthesizing active pharmaceutical ingredients (APIs) and ligands is counterbalanced by its severe hydrolytic instability and corrosivity. This guide moves beyond the standard Safety Data Sheet (SDS) to provide actionable, self-validating protocols for its safe manipulation in a research environment.

Physiochemical Profile & Identity

Chemical Identity Table

Property	Specification
CAS Number	20003-39-8
IUPAC Name	Chlorodipropoxyphosphane
Synonyms	Dipropyl chlorophosphite; Chlorodipropoxyphosphine
Molecular Formula	
Molecular Weight	184.60 g/mol
Physical State	Colorless to pale yellow liquid
Boiling Point	~85-90 °C at 15 mmHg (Estimated from diethyl homolog)
Solubility	Soluble in DCM, THF, Toluene, Hexane; Reacts violently with water

Critical Reactivity Insight: Unlike phosphate esters (P=O), the phosphorus atom in **dipropyl phosphorochloridite** is in the +3 oxidation state with a reactive P-Cl bond. This makes it highly electrophilic and susceptible to rapid hydrolysis by atmospheric moisture, releasing hydrogen chloride (HCl) gas and dipropyl phosphite.

Hazard Assessment & Toxicology

GHS Classification (Derived from Homologs):

- Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]
- Water Reactivity (EUH014): Reacts violently with water.
- Acute Toxicity (Inhalation/Oral): Harmful if swallowed or inhaled.

Mechanism of Toxicity:

- Corrosivity: Upon contact with mucosal membranes (eyes, respiratory tract), the P-Cl bond hydrolyzes instantly, generating hydrochloric acid (HCl). This causes immediate coagulative necrosis of tissue.

- Systemic Toxicity: Organophosphorus(III) compounds can act as weak acetylcholinesterase inhibitors, though the primary acute hazard is chemical burning from acid generation.

Operational Safety & Engineering Controls

The "Self-Validating" Protocol: Safety in handling chlorophosphites is binary: either the system is dry and inert, or it is failing. The appearance of white fumes (HCl mist) is an immediate visual indicator of containment failure.

Engineering Controls:

- Primary: Nitrogen or Argon glovebox.
- Secondary: Schlenk line with dual-manifold (Vacuum/Inert Gas).
- Ventilation: Fume hood with face velocity >100 fpm.

Personal Protective Equipment (PPE) Matrix:

- Hands: Double-gloving is mandatory. Inner layer: Nitrile (4 mil); Outer layer: Butyl Rubber or Neoprene (chemical resistant). Nitrile alone provides insufficient protection against P-Cl compounds for >5 mins.
- Eyes: Chemical splash goggles + Face shield.
- Respiratory: If working outside a glovebox, use a full-face respirator with ABEK (Acid Gas/Organic Vapor) cartridges.

Experimental Protocols

Protocol A: Inert Transfer (Cannula Method)

Objective: Transfer reagent from a sure-seal bottle to a reaction flask without hydrolysis.

- Preparation: Flame-dry all glassware under vacuum. Purge with Argon x3.
- Pressure Equalization: Insert a bleed needle (connected to an inert gas line) into the reagent bottle septum to prevent vacuum lock.

- Transfer: Insert a double-tipped needle (cannula) through the septa of both the source and receiving flasks.
- Transport: Apply positive pressure to the source bottle to push the liquid into the receiving flask.
- Validation: The liquid should remain clear. Cloudiness indicates moisture contamination.

Protocol B: Quenching & Disposal

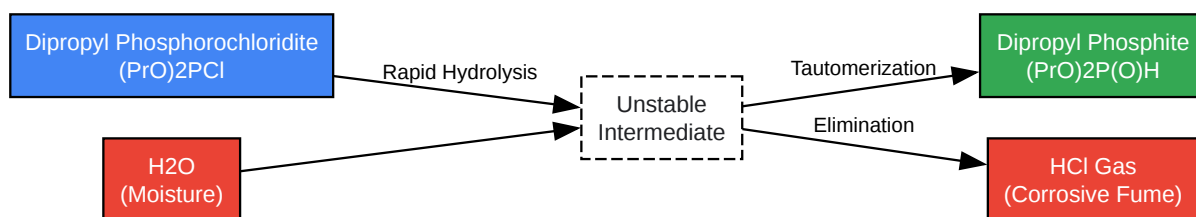
Objective: Safely neutralize excess reagent or spills.

- Do NOT use water directly. The exotherm will vaporize the water, carrying HCl mist into the air.
- Quenching Agent: 10% Sodium Carbonate () in ice-cold water or neat Ethanol (controlled addition).
- Procedure:
 - Dilute the waste stream with an inert solvent (e.g., Toluene).
 - Add the solution dropwise to a stirred bath of Ethanol at 0°C (converts P-Cl to P-OEt + HCl).
 - Neutralize the resulting acidic solution with aqueous bicarbonate before disposal.

Visualizations

Figure 1: Hydrolysis & Degradation Pathway

Description: This diagram illustrates the breakdown of **Dipropyl Phosphorochloridite** upon contact with moisture, highlighting the release of toxic HCl gas.

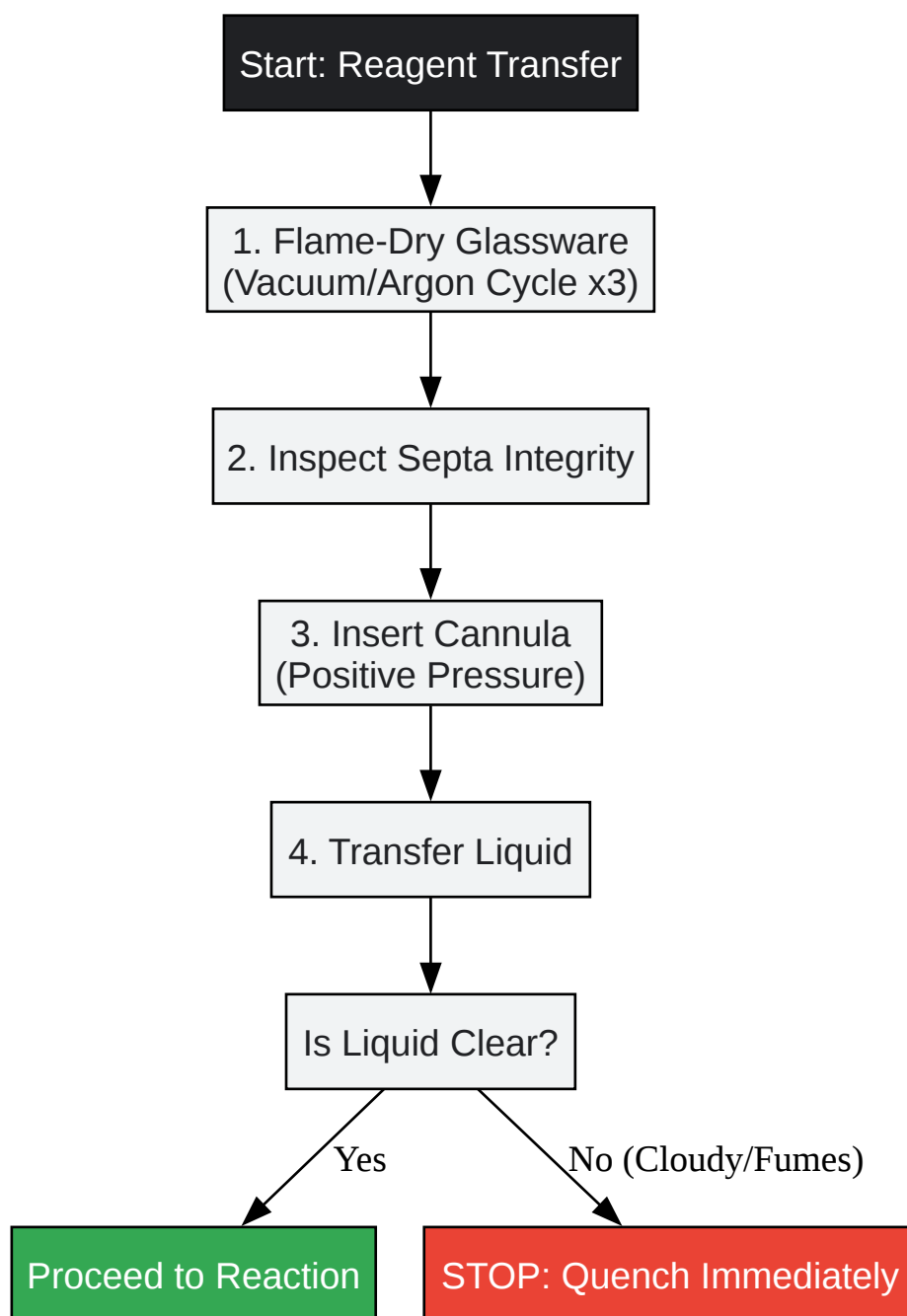


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Caption: Mechanism of hydrolysis yielding Dipropyl Phosphite and corrosive Hydrogen Chloride gas.

Figure 2: Safe Handling Workflow (Schlenk Line)

Description: A logic flow for the safe transfer of air-sensitive chlorophosphites.



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Caption: Decision matrix for inert atmosphere transfer to prevent reagent degradation.

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